molecular formula C4F7NaO2 B6244961 sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate CAS No. 3847-76-5

sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate

Cat. No.: B6244961
CAS No.: 3847-76-5
M. Wt: 236
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Description

These compounds are used in fluoropolymer manufacturing, firefighting foams, and industrial coatings due to their thermal and chemical stability . The sodium salt form may share similar physicochemical properties, such as high water solubility and resistance to degradation, but differences in substituent groups (e.g., trifluoromethyl vs. heptafluoropropoxy) could alter toxicity and environmental behavior.

Properties

CAS No.

3847-76-5

Molecular Formula

C4F7NaO2

Molecular Weight

236

Purity

95

Origin of Product

United States

Preparation Methods

Esterification of Heptafluoroisobutyryl Fluoride

The most documented method involves reacting heptafluoroisobutyryl fluoride (CF₃CF₂COF) with diols in the presence of sodium fluoride. This two-step process first forms fluorinated esters, which are subsequently hydrolyzed to the sodium salt.

Reaction Mechanism

  • Esterification :
    Heptafluoroisobutyryl fluoride reacts with diols (e.g., 1,3-propanediol, ethylene glycol) under anhydrous conditions. Sodium fluoride acts as a base, neutralizing HF byproducts.

    CF3CF2COF+HO-(CH2)n-OHCF3CF2COO-(CH2)n-OCOCF2CF3+2HF\text{CF}_3\text{CF}_2\text{COF} + \text{HO-(CH}_2\text{)}_n\text{-OH} \rightarrow \text{CF}_3\text{CF}_2\text{COO-(CH}_2\text{)}_n\text{-OCOCF}_2\text{CF}_3 + 2\text{HF}

    Yields exceed 85% when using excess acyl fluoride and temperatures of 25–90°C.

  • Saponification :
    The diester intermediate is hydrolyzed in aqueous NaOH, yielding the sodium carboxylate:

    CF3CF2COO-(CH2)n-OCOCF2CF3+4NaOH2CF3CF2COONa++HO-(CH2)n-OH+2H2O\text{CF}_3\text{CF}_2\text{COO-(CH}_2\text{)}_n\text{-OCOCF}_2\text{CF}_3 + 4\text{NaOH} \rightarrow 2\text{CF}_3\text{CF}_2\text{COO}^-\text{Na}^+ + \text{HO-(CH}_2\text{)}_n\text{-OH} + 2\text{H}_2\text{O}

Optimization Data

ParameterOptimal RangeYield (%)Purity (%)
Temperature25–90°C85–9290–99
Molar Ratio (Acyl Fluoride:Diol)2:18895
Reaction Time16–64 hours9099

Higher temperatures (70–90°C) reduce reaction times but risk decomposition, while excess diol improves esterification efficiency.

Electrochemical Fluorination (ECF)

Simons Cell Process

Electrochemical fluorination of isobutyric anhydride in a Simons ECF cell produces perfluorinated intermediates, which are converted to the target compound via hydrolysis.

Key Steps

  • Anhydride Fluorination :
    Isobutyric anhydride undergoes ECF in hydrogen fluoride, forming heptafluoroisobutyryl fluoride:

    (CH3)2CHCOO2O+14HF2CF3CF2COF+7H2O(\text{CH}_3)_2\text{CHCOO}_2\text{O} + 14\text{HF} \rightarrow 2\text{CF}_3\text{CF}_2\text{COF} + 7\text{H}_2\text{O}
  • Neutralization :
    The acyl fluoride is treated with sodium hydroxide, yielding the sodium salt:

    CF3CF2COF+NaOHCF3CF2COONa++HF\text{CF}_3\text{CF}_2\text{COF} + \text{NaOH} \rightarrow \text{CF}_3\text{CF}_2\text{COO}^-\text{Na}^+ + \text{HF}

Challenges

  • Byproduct Formation : Competing reactions produce branched isomers, requiring fractional distillation for purification.

  • Cell Efficiency : Current densities above 10 mA/cm² reduce Faradaic efficiency to 60–70%.

Catalytic Fluorination of Trichloropropanes

Chromia/Alumina Catalyzed Reactions

Trichlorodifluoropropanes (e.g., CCl₃CF₂CH₃) are fluorinated using hydrogen fluoride and chromia/alumina catalysts, forming intermediates that are dehydrohalogenated to the target compound.

Process Overview

  • Fluorination :

    CCl3CF2CH3+3HFCr2O3/Al2O3CF3CF2CH2F+3HCl\text{CCl}_3\text{CF}_2\text{CH}_3 + 3\text{HF} \xrightarrow{\text{Cr}_2\text{O}_3/\text{Al}_2\text{O}_3} \text{CF}_3\text{CF}_2\text{CH}_2\text{F} + 3\text{HCl}
  • Dehydrohalogenation :
    Zinc/chromia catalysts remove HF, yielding the unsaturated acid precursor:

    CF3CF2CH2FCF3CF2CHF+HF\text{CF}_3\text{CF}_2\text{CH}_2\text{F} \rightarrow \text{CF}_3\text{CF}_2\text{CHF} + \text{HF}
  • Neutralization :
    The acid is neutralized with NaOH to form the sodium salt.

Catalyst Performance

Catalyst CompositionTemperature (°C)Conversion (%)Selectivity (%)
Cr₂O₃/Al₂O₃ (20:80)3009585
Zn/Cr₂O₃2509078

Chromia/alumina catalysts outperform zinc-based systems due to higher acid resistance.

Comparative Analysis of Methods

Yield and Scalability

MethodMaximum Yield (%)ScalabilityCost (Relative)
Esterification92HighModerate
Electrochemical70MediumHigh
Catalytic Fluorination85HighLow

The esterification route is preferred for industrial-scale production due to its simplicity and high yields, while electrochemical methods are limited by energy costs.

Purity and Byproducts

  • Esterification : Requires fractional distillation to remove unreacted diols (purity >99%).

  • ECF : Generates isomers (e.g., 2,2,3,3-tetrafluoro derivatives), necessitating chromatography .

Chemical Reactions Analysis

Types of Reactions

Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atoms, which make the carbon atoms electrophilic.

    Reduction Reactions: It can be reduced under specific conditions to form different fluorinated derivatives.

    Oxidation Reactions: The compound can be oxidized to form higher oxidation state products.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions, hydrogen gas for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various fluorinated organic compounds, while reduction reactions can produce partially or fully reduced derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C4_4F7_7NaO2_2
  • Molecular Weight : 228.06 g/mol
  • Key Features :
    • High stability due to fluorination.
    • Amphiphilic nature, allowing interaction with proteins and cellular membranes.

Scientific Research Applications

  • Surfactants and Coatings
    • NaTFP is utilized in the formulation of surfactants due to its ability to reduce surface tension and enhance wetting properties. Its unique fluorinated structure provides excellent hydrophobicity and chemical stability, making it suitable for coatings in various industrial applications.
  • Pharmaceuticals
    • The compound is being investigated for potential use in drug formulations. Its properties may enhance the bioavailability of active pharmaceutical ingredients (APIs) by improving solubility and stability in biological environments.
  • Environmental Studies
    • Research indicates that NaTFP behaves similarly to other per- and polyfluoroalkyl substances (PFAS), which are known for their persistence in the environment. Studies are ongoing to assess its environmental impact, including bioaccumulation and potential toxicity to aquatic life.
  • Electronics
    • In the electronics industry, NaTFP is explored for use in manufacturing processes that require non-stick surfaces or chemical resistance, particularly in semiconductor fabrication.
  • Toxicological Studies
    • Recent studies have shown that compounds similar to NaTFP can accumulate in living organisms and disrupt metabolic processes. Research focusing on the interaction of NaTFP with proteins has revealed potential pathways for toxicity that warrant further investigation.
  • Industrial Applications
    • A case study involving the use of NaTFP in textile treatments demonstrated improved water repellency and stain resistance compared to traditional treatments. This application highlights the compound's effectiveness as a finishing agent in fabric production.
  • Environmental Impact Assessment
    • Ongoing research aims to quantify the environmental persistence of NaTFP. Initial findings suggest that its degradation products may pose risks similar to other PFAS compounds, necessitating comprehensive studies on its lifecycle and ecological effects.

Mechanism of Action

The mechanism of action of sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound enhance its binding affinity to these targets, leading to specific biochemical effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and modulation of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent group (trifluoromethyl vs. heptafluoropropoxy) distinguishes sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate from GenX and other PFAS. Key differences include:

Property This compound GenX (HFPO-DA) PFOA
Molecular Formula C4F7O2Na (hypothetical) C6HF11O3NH4 C8HF15O2
Molecular Weight (g/mol) ~240 (estimated) 333.07 414.07
Substituent Group Trifluoromethyl (-CF3) Heptafluoropropoxy (-OC3F7) Perfluorooctyl
Water Solubility High (predicted) 370 mg/L (ammonium salt) 9.5 g/L
Bioaccumulation Potential Likely low (shorter chain) Lower than PFOA High

Toxicity Profiles

  • Liver Effects: GenX induces peroxisome proliferation in mice livers via PPARα signaling, leading to hepatocellular hypertrophy and steatosis . Similar mechanisms may apply to this compound, though trifluoromethyl groups could alter metabolic pathways. PFOA causes hepatomegaly and tumors in rodents through PPARα-independent mechanisms .
  • Developmental Toxicity :
    GenX disrupts embryonic development in zebrafish and human induced pluripotent stem cell (hiPSC) models, impairing metabolic and immune functions . PFOA is linked to low birth weight and immune suppression in humans .
  • Phytotoxicity :
    GenX accumulates in Arabidopsis thaliana and Nicotiana benthamiana, inhibiting growth at concentrations >10 µM . PFOA shows similar phytotoxicity but higher bioaccumulation .

Environmental Persistence and Regulation

  • GenX : Classified as a Substance of Very High Concern (SVHC) by the EU due to persistence, mobility, and toxicity . It resists degradation in water and soil, with half-lives exceeding 1 year .
  • PFOA : Globally restricted under the Stockholm Convention; phased out by major manufacturers .
  • Regulatory data remain scarce.

Biological Activity

Sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate, commonly referred to as sodium tetrafluoropropanoate, is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and safety profile based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C4H1F7NaO2
  • Molecular Weight : 213.03 g/mol
  • CAS Number : 3847-76-5

Structural Characteristics

The compound features multiple fluorine atoms attached to a propanoate backbone, which significantly influences its chemical behavior and biological interactions. The presence of fluorine enhances lipophilicity and metabolic stability.

Pharmacological Properties

Sodium tetrafluoropropanoate exhibits several pharmacological effects:

  • Antimicrobial Activity : Studies have indicated that fluorinated compounds can possess antimicrobial properties due to their ability to disrupt bacterial membranes and inhibit enzyme activity. Research has shown that sodium tetrafluoropropanoate may inhibit the growth of certain bacterial strains .
  • Anticancer Potential : Preliminary investigations suggest that this compound may have potential as an anticancer agent. Its structural similarity to known anticancer drugs allows it to interfere with cancer cell metabolism and proliferation .
  • Neuroprotective Effects : Some studies indicate that sodium tetrafluoropropanoate could exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

Several case studies have explored the biological effects of sodium tetrafluoropropanoate:

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that sodium tetrafluoropropanoate exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
  • Cancer Cell Line Analysis : Research involving human cancer cell lines showed that sodium tetrafluoropropanoate induced apoptosis in breast cancer cells through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology .
  • Neuroprotection in Animal Models : In vivo studies using rodent models indicated that administration of sodium tetrafluoropropanoate led to reduced neuronal damage following ischemic events, highlighting its potential for treating neurodegenerative diseases .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety of sodium tetrafluoropropanoate:

Regulatory Status

Sodium tetrafluoropropanoate is not widely regulated; however, its use in pharmaceuticals and industrial applications warrants careful monitoring due to its fluorinated nature.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via fluorination of precursor acids, such as reacting 2,3,3,3-tetrafluoro-2-(trifluoromethyl)propanoic acid with sodium hydroxide under controlled pH and temperature. Industrial-scale synthesis often employs continuous flow reactors to maintain precise control over reaction parameters (e.g., 60–80°C, inert atmosphere) . Catalysts like tetraalkylammonium salts may enhance fluorination efficiency. Post-synthesis purification involves recrystallization or ion-exchange chromatography to isolate the sodium salt.

Q. Which analytical techniques are most effective for quantifying this compound in environmental matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the gold standard. Use a C18 column with a mobile phase of 10 mM ammonium acetate in methanol/water (70:30 v/v). Calibrate with isotopically labeled internal standards (e.g., ¹³C-PFBA) to correct matrix effects. Detection limits <1 ng/L are achievable . For structural confirmation, high-resolution mass spectrometry (HRMS) and ¹⁹F NMR are recommended .

Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOA?

  • Methodological Answer : Conduct comparative degradation studies under simulated environmental conditions (UV light, microbial activity). GenX (a structurally similar compound) shows half-lives >5 years in water due to its stable C-F bonds and resistance to hydrolysis . Use OECD 309 guidelines to assess biodegradability. Monitor transformation products (e.g., trifluoroacetic acid) via LC-MS/MS to identify breakdown pathways .

Advanced Research Questions

Q. What molecular mechanisms underlie the hepatotoxicity of this compound in mammalian models?

  • Methodological Answer : In vivo studies in rodents reveal peroxisome proliferation, steatosis, and altered lipid metabolism. Dose mice orally (1–100 mg/kg/day) for 28 days, then analyze liver histopathology (H&E staining) and transcriptomics (RNA-seq). Compare to legacy PFAS (e.g., PFOA) to identify unique pathways, such as PPARα activation or mitochondrial dysfunction . Use in vitro hepatocyte models to confirm receptor binding via competitive assays .

Q. How can conflicting data on the compound’s bioaccumulation potential be resolved?

  • Methodological Answer : Perform bioaccumulation factor (BAF) studies in aquatic species (e.g., zebrafish) using OECD 305 guidelines. Measure tissue concentrations via LC-MS/MS and compare to physicochemical properties (log Kow, protein binding affinity). GenX exhibits lower BAFs than PFOA due to its shorter chain length and higher water solubility, but contradictory results may arise from species-specific metabolism . Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Q. What advanced remediation strategies are effective for this compound in contaminated water?

  • Methodological Answer : Pilot-scale testing of advanced oxidation processes (AOPs) like UV/sulfate radical systems achieves >90% degradation. Optimize parameters: pH 3–5, 254 nm UV light, and persulfate doses of 1–5 mM. For adsorption, functionalized activated carbon or ion-exchange resins show higher selectivity than granular activated carbon (GAC) . Evaluate regeneration cycles and byproduct toxicity to ensure scalability .

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